1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Overview
Description
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is a useful research compound. Its molecular formula is C12H16BrFN2 and its molecular weight is 287.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxotransferase Reactivity Study
A study by Mayilmurugan et al. (2011) investigated the asymmetric molybdenum(VI) dioxo complexes, including 1,4-bis(2-hydroxy-4-flurobenzyl)-1,4-diazepane. These complexes were examined as functional models for molybdenum oxotransferase enzymes, providing mechanistic insights into oxotransferase reactivity (Mayilmurugan et al., 2011).
Olefin Epoxidation Catalysis
M. Sankaralingam and M. Palaniandavar (2014) explored manganese(III) complexes of bisphenolate ligands including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane as catalysts for the epoxidation reaction. The study highlighted the effect of Lewis basicity of ligands on olefin epoxidation reactivity (Sankaralingam & Palaniandavar, 2014).
Structural and Reactive Modeling of Enzymes
Research by Mayilmurugan, Sankaralingam, et al. (2010) focused on iron(III) complexes of bis(phenolate) ligands like 1,4-bis(2-hydroxy-4-methyl-benzyl)-1,4-diazepane. These complexes served as structural and reactive models for intradiol-cleaving 3,4-PCD enzymes, contributing to the understanding of enzyme mechanisms (Mayilmurugan et al., 2010).
Synthesis of σ1 Receptor Ligands
Fanter et al. (2017) reported the synthesis of 1,4-diazepanes with different substituents, including 1-benzyl-1,4-diazepane, as novel σ1 receptor ligands. This study contributes to the development of potential therapeutic agents (Fanter et al., 2017).
Ugi Multicomponent Reaction Study
Banfi et al. (2007) explored a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution to synthesize 1-sulfonyl 1,4-diazepan-5-ones. This research demonstrates the versatility of 1,4-diazepane in synthetic chemistry (Banfi et al., 2007).
Anxiolytic Activity Study
Liszkiewicz et al. (2006) synthesized 1,4-diazepane derivatives to examine their anxiolytic activity. This study highlights the potential of 1,4-diazepane compounds in developing new anxiolytic drugs (Liszkiewicz et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is Aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism that can contribute to complications in diabetes.
Mode of Action
It is believed to interact with aldose reductase, potentially inhibiting its activity . This inhibition could help to regulate glucose metabolism and prevent the harmful effects of excessive glucose conversion via the polyol pathway.
Biochemical Pathways
The compound’s interaction with Aldose reductase affects the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol, which is then converted to fructose. When this pathway is overly active, it can lead to the accumulation of sorbitol and fructose, contributing to various complications in diabetes.
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
Its potential inhibition of aldose reductase could help to regulate glucose metabolism and prevent the harmful effects of excessive glucose conversion via the polyol pathway .
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHWQGRCERBVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381439 | |
Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646455-62-1 | |
Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]hexahydro-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646455-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Bromo-2-fluorobenzyl)homopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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